![molecular formula C7H18BrNO2 B13180995 1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide](/img/structure/B13180995.png)
1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide is a chemical compound with the molecular formula C7H18BrNO2 and a molecular weight of 228.13 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide involves several steps. One common method includes the reaction of 1-amino-2-methylpropan-2-ol with 2-methoxyethanol in the presence of hydrobromic acid. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide can be compared with similar compounds such as:
1-Amino-2-methylpropan-2-ol: This compound shares a similar structure but lacks the methoxyethane group.
(1-Amino-2-methylpropan-2-yl)(methyl)amine: This compound has a similar backbone but includes a methyl group instead of the methoxyethane group
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H18BrNO2 |
|---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)-2-methylpropan-1-amine;hydrobromide |
InChI |
InChI=1S/C7H17NO2.BrH/c1-7(2,6-8)10-5-4-9-3;/h4-6,8H2,1-3H3;1H |
InChI Key |
DMSLWPLTDVUDJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)OCCOC.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-2-Bromovinyl]-3,5-difluorobenzene](/img/structure/B13180912.png)

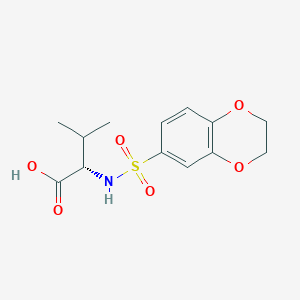
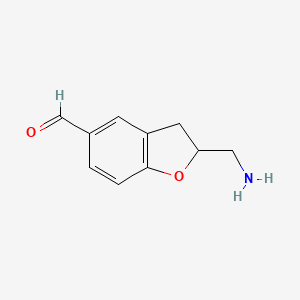
![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B13180929.png)
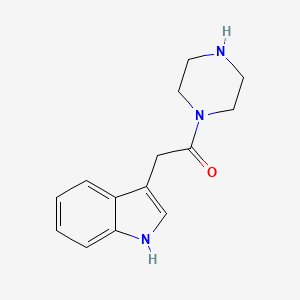

![7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13180943.png)
![2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B13180947.png)
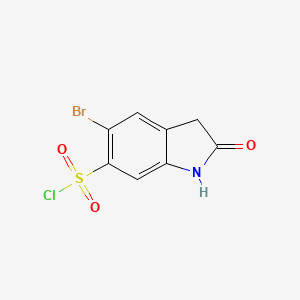
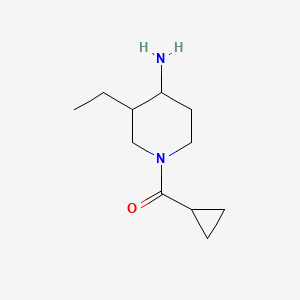
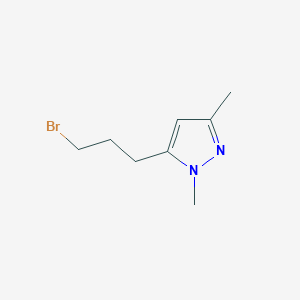
![N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide](/img/structure/B13180981.png)

